molecular formula C27H25N3O4S B11432341 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11432341
M. Wt: 487.6 g/mol
InChI Key: ZKQFSSGFXLHRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridothiadiazine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and thiourea derivatives.

    Introduction of the furan-2-ylmethyl group: This step often involves alkylation reactions using furan-2-ylmethyl halides.

    Attachment of the benzyloxy and methoxyphenyl groups: These groups can be introduced through etherification and aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzyloxy group.

    Reduction: Reduction reactions can target the carbonyl group in the pyridothiadiazine ring.

    Substitution: Aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and benzyloxy groups.

    Reduction Products: Reduced forms of the pyridothiadiazine ring.

    Substitution Products: Functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Furan-Containing Compounds: Compounds with furan rings that exhibit similar reactivity.

Uniqueness

    Structural Complexity: The combination of the pyridothiadiazine core with benzyloxy, methoxyphenyl, and furan-2-ylmethyl groups makes this compound unique.

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-8-(3-methoxy-4-phenylmethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C27H25N3O4S/c1-32-25-12-20(9-10-24(25)34-16-19-6-3-2-4-7-19)22-13-26(31)30-17-29(15-21-8-5-11-33-21)18-35-27(30)23(22)14-28/h2-12,22H,13,15-18H2,1H3

InChI Key

ZKQFSSGFXLHRKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.